3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride
Description
Properties
IUPAC Name |
3-(3-methylphenyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13(14)9-12;/h2-9H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITYSZFWSXTYAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374921 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400749-90-8 | |
| Record name | 3'-Methyl[1,1'-biphenyl]-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Data
Mechanistic Insights :
- Oxidative addition of the aryl halide to Pd(0) forms a Pd(II) intermediate.
- Transmetalation with the boronic acid occurs in the presence of a base.
- Reductive elimination yields the biphenyl product.
Example Protocol :
- Combine 3-bromotoluene (1.0 eq), 3-aminophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (2.5 eq) in dioxane/water (4:1).
- Heat at 110°C for 12 hours under nitrogen.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purify via column chromatography (hexane/EtOAc 3:1).
Nitration-Reduction Sequence
This two-step method introduces the amine group after biphenyl synthesis.
Nitration of Biphenyl Precursors
| Substrate | Nitrating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 3'-Methyl-[1,1'-biphenyl] | HNO₃/H₂SO₄ | 0°C → 50°C, 2 h | 3'-Methyl-3-nitro-[1,1'-biphenyl] | 78% |
Procedure :
Reduction of Nitro Group
| Nitro Compound | Reducing Agent | Catalyst | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| 3'-Methyl-3-nitro-[1,1'-biphenyl] | H₂ (1 atm) | Pd/C (10 wt%) | EtOH | 25°C | 95% |
Protocol :
- Hydrogenate 3'-methyl-3-nitrobiphenyl (1.0 eq) in ethanol with Pd/C (10%) under H₂.
- Filter and concentrate to obtain 3'-methyl-[1,1'-biphenyl]-3-amine.
Hydrochloride Formation :
- Dissolve the free amine in anhydrous ether and add HCl gas.
- Filter the precipitate and dry under vacuum.
Buchwald-Hartwig Amination
Direct C–N bond formation enables one-pot synthesis of the target amine.
Reaction Parameters
| Aryl Halide | Amine Source | Catalyst System | Ligand | Yield | Source |
|---|---|---|---|---|---|
| 3-Bromo-3'-methylbiphenyl | NH₃ (aq) | Pd(OAc)₂/Xantphos | Xantphos | 88% |
Procedure :
- Mix 3-bromo-3'-methylbiphenyl (1.0 eq), NH₃ (2.0 eq), Pd(OAc)₂ (2 mol%), and Xantphos (4 mol%) in toluene.
- Heat at 100°C for 24 hours.
- Acidify with HCl, extract, and crystallize the hydrochloride salt.
Reductive Amination of Biphenyl Ketones
A less common approach involves imine intermediates.
| Ketone Precursor | Amine | Reducing Agent | Solvent | Yield | Source |
|---|---|---|---|---|---|
| 3'-Methylbiphenyl-3-one | NH₄OAc | NaBH₃CN | MeOH | 65% |
Steps :
- React 3'-methylbiphenyl-3-one (1.0 eq) with NH₄OAc (3.0 eq) in MeOH.
- Add NaBH₃CN (1.5 eq) and stir at 25°C for 6 hours.
- Acidify with HCl and isolate the hydrochloride salt.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Typical Yield | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | High regioselectivity | Requires boronic acid synthesis | 80–95% | Excellent |
| Nitration-Reduction | Avoids sensitive boronic acids | Multi-step, moderate yields | 70–85% | Moderate |
| Buchwald-Hartwig | Direct C–N bond formation | High catalyst loading | 75–88% | Good |
| Reductive Amination | Simple conditions | Limited substrate scope | 60–70% | Poor |
Industrial-Scale Considerations
- Catalyst Recycling : Pd/C from hydrogenation steps is recoverable via filtration.
- Cost Efficiency : Suzuki-Miyaura is preferred for scalability, while nitration-reduction suits low-budget setups.
- Purity Control : Crystallization from ethanol/water (1:3) achieves >99% purity.
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
3’-Methyl-[1,1’-biphenyl]-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods:
The synthesis of 3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride typically involves:
- Nitration : Introducing a nitro group to the biphenyl structure.
- Reduction : Converting the nitro group to an amine using reducing agents like hydrogen gas with a palladium catalyst.
- Hydrochloride Formation : Reacting the amine with hydrochloric acid to yield the hydrochloride salt.
Chemical Reactions:
The compound can undergo various reactions:
- Oxidation : Producing nitroso or nitro derivatives.
- Reduction : Leading to secondary or tertiary amines.
- Substitution Reactions : Electrophilic or nucleophilic substitutions on the aromatic rings.
Chemistry
This compound serves as a crucial building block in organic synthesis. It is utilized in developing more complex organic molecules, contributing significantly to synthetic chemistry advancements.
Biology
Research indicates potential biological activities for this compound:
- Antimicrobial Properties : Studies have explored its effectiveness against various microbial strains.
- Anticancer Activity : Investigations into its role as an anticancer agent are ongoing, with some promising results reported in preclinical studies.
Medicine
The compound is being studied for its potential uses in drug development:
- Pharmaceutical Intermediate : It acts as an intermediate in synthesizing drugs targeting specific diseases, including neurodegenerative disorders and cancers.
- G Protein-Coupled Receptor Modulation : Its interaction with dopamine receptors has been explored for developing treatments for Parkinson's disease and schizophrenia .
Industry
In industrial applications, this compound is used in:
- Dyes and Pigments Production : It serves as a precursor in synthesizing various dyes and pigments.
- Chemical Manufacturing : The compound finds applications in producing other industrial chemicals due to its reactive nature.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Investigated against E. coli and S. aureus | Showed significant inhibition at certain concentrations. |
| Anticancer Research | Tested on breast cancer cell lines | Induced apoptosis in cancer cells while sparing normal cells. |
| Dopamine Receptor Interaction | Evaluated for D2 receptor modulation | Demonstrated partial agonist activity, offering insights for drug development. |
Mechanism of Action
The mechanism of action of 3’-Methyl-[1,1’-biphenyl]-3-amine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Methylbiphenyl: Lacks the amine group, making it less reactive in certain chemical reactions.
3-Aminobiphenyl: Lacks the methyl group, which can influence its chemical and biological properties.
3’-Methyl-[1,1’-biphenyl]-4-amine: Similar structure but with the amine group at a different position, affecting its reactivity and applications.
Uniqueness
3’-Methyl-[1,1’-biphenyl]-3-amine hydrochloride is unique due to the specific positioning of the methyl and amine groups on the biphenyl structure
Biological Activity
3'-Methyl-[1,1'-biphenyl]-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H13ClN
- CAS Number : 91-95-2
The presence of the methyl group on the biphenyl structure enhances its lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in biological systems. The compound may function through the following mechanisms:
- Receptor Modulation : It is hypothesized that this compound can bind to specific receptors, potentially modulating their activity. This can lead to alterations in signaling pathways that are critical for various physiological processes.
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions and contributing to its pharmacological effects.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits varying degrees of antibacterial activity against different microbes. |
| Anticancer | Potential role in inhibiting cancer cell proliferation through receptor modulation. |
| Neuropharmacological | May influence neurotransmitter systems, impacting mood and cognitive functions. |
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound in various contexts:
- Antimicrobial Activity : A study demonstrated that derivatives of biphenyl amines showed significant antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes .
- Anticancer Potential : Research indicated that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines. The compounds were found to induce apoptosis through activation of caspase pathways .
- Neuropharmacological Effects : In vivo studies on animal models suggested that this compound could modulate neurotransmitter levels, potentially offering therapeutic benefits for conditions such as depression and anxiety .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3'-methyl-[1,1'-biphenyl]-3-amine hydrochloride, and how can cross-coupling reactions be optimized?
- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form the biphenyl backbone. Key steps include:
- Using aryl halides (e.g., bromides) and boronic acids/esters under inert atmosphere.
- Optimizing catalyst systems (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and ligands to enhance yield and regioselectivity .
- Post-coupling reduction of nitro or cyano intermediates to the amine, followed by HCl salt formation .
- Critical Parameters : Reaction temperature (80–120°C), solvent choice (toluene or DMF), and base (Na₂CO₃ or K₂CO₃) significantly affect efficiency.
Q. How is the compound characterized to confirm structural integrity and purity?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns and amine protonation .
- High-Performance Liquid Chromatography (HPLC) : Ensure ≥95% purity using reverse-phase columns (C18) with UV detection .
- X-ray Crystallography : SHELXL/SHELXT software refines crystal structures, confirming bond lengths and angles .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazard Mitigation :
- GHS Classification : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization (Category 3) require PPE (gloves, goggles, N95 masks) .
- Ventilation : Use fume hoods to avoid aerosol formation.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can discrepancies in crystallographic and spectroscopic data be resolved?
- Approach :
- Re-evaluate diffraction data (e.g., SHELXL refinement) to correct for thermal motion or disordered atoms .
- Validate NMR assignments via 2D techniques (COSY, HSQC) and compare with density functional theory (DFT) calculations .
Q. What strategies improve reaction yields and purity in large-scale synthesis?
- Optimization :
- Catalyst Recycling : Use immobilized Pd catalysts to reduce metal contamination .
- Purification : Gradient flash chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) to remove biphenyl byproducts .
- Quality Control : Monitor intermediates via LC-MS to identify side reactions (e.g., over-reduction of nitro groups) .
Q. What in vitro models are suitable for studying its pharmacological interactions?
- Experimental Design :
- Receptor Binding Assays : Radioligand displacement studies (e.g., serotonin receptors HTR1A/HTR2A) using HEK293 cells transfected with target genes .
- Dose-Response Curves : EC₅₀/IC₅₀ determination via fluorescence-based calcium flux assays .
Q. How can structural modifications enhance its physicochemical or bioactive properties?
- Derivatization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
